BRAF V600E Kinase Inhibition: 23-Fold Selectivity Gain Over Non-Fused Pyrazolinyl-Thiazolinone Analog
A thieno[3,2-d]thiazole-pyrazoline conjugate (compound 3c) inhibited BRAF V600E with an IC50 of 0.088 μM, representing a 23-fold improvement over the corresponding pyrazolinyl-thiazolinone derivative (compound 1, IC50 = 2.026 μM) that lacks the fused thieno-thiazole core [1]. The same thieno[3,2-d]thiazole derivative also displayed superior EGFR inhibition (IC50 = 0.017 μM vs. 0.025 μM for sorafenib), while maintaining moderate VEGFR-2 activity (IC50 = 2.259 μM) [1]. This profile demonstrates that the thieno[3,2-d]thiazol-2-one scaffold imparts a unique kinase selectivity fingerprint not achievable with non-fused thiazolinone precursors.
| Evidence Dimension | BRAF V600E inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Thieno[3,2-d]thiazole-pyrazoline conjugate (3c): IC50 = 0.088 μM |
| Comparator Or Baseline | Pyrazolinyl-thiazolinone derivative (1): IC50 = 2.026 μM; Sorafenib: IC50 = 0.040 μM |
| Quantified Difference | 23-fold more potent than non-fused analog (0.088 vs 2.026 μM); 2.2-fold less potent than sorafenib |
| Conditions | In vitro kinase inhibition assay; recombinant BRAF V600E, EGFR, VEGFR-2 tyrosine kinases; sorafenib as reference inhibitor [1] |
Why This Matters
The 23-fold potency gain validates the thieno[3,2-d]thiazol-2-one scaffold as a critical pharmacophore for BRAF V600E targeting, a key oncogenic driver in melanoma, colorectal, and thyroid cancers, making it a strategic procurement choice for kinase-focused discovery programs.
- [1] Othman, I.M.M. et al. RSC Adv., 2021, 12, 561-577. Table 2 and Section 3.2.2. View Source
